3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- is a complex organic compound with a unique structure. It is characterized by the presence of a quinoline ring, a naphthalene ring, and a phenyl group, along with dimethylamino and methoxy substituents. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- involves several steps. One common method includes the optical resolution of a mixture of stereoisomeric forms using chiral agents such as 4-hydroxydinaphtho [2,1-d:1′,2′-f] [1,3,2]dioxaphosphepin 4-oxide . The process typically involves the use of solvents and reagents under controlled temperature and pH conditions to achieve the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure precision and consistency. The process would likely include the same steps as the laboratory synthesis but scaled up to accommodate larger quantities. This may involve the use of industrial-grade solvents, reagents, and equipment to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various substituted quinolineethanol derivatives.
Scientific Research Applications
3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antimycobacterial agent by targeting mycobacterial enzymes and disrupting their function . This interaction can inhibit the growth and replication of pathogenic mycobacteria, making it a potential therapeutic agent for diseases like tuberculosis.
Comparison with Similar Compounds
Similar Compounds
6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol: This compound shares a similar structure but includes a bromine atom, which can alter its chemical and biological properties
Fumarate salt of (alpha S, beta R)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol: This salt form of the compound has different solubility and stability characteristics, making it useful in pharmaceutical formulations.
Uniqueness
The uniqueness of 3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- lies in its specific stereochemistry and the presence of multiple functional groups. These features allow it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C33H34N2O3 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(2R)-1-(2,6-dimethoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C33H34N2O3/c1-35(2)20-19-33(36,29-16-10-14-23-11-8-9-15-27(23)29)31(24-12-6-5-7-13-24)28-22-25-21-26(37-3)17-18-30(25)34-32(28)38-4/h5-18,21-22,31,36H,19-20H2,1-4H3/t31?,33-/m0/s1 |
InChI Key |
OHZRXQWMEWSURO-STJUJJKNSA-N |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)OC)OC)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.